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TAS-303: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
TAS-303 is a novel, selective norepinephrine reuptake inhibitor (NRI) investigated for the

treatment of stress urinary incontinence (SUI). By blocking the norepinephrine transporter

(NET), TAS-303 increases the concentration of norepinephrine in the synaptic cleft, leading to

enhanced stimulation of adrenergic receptors in the urethral sphincter and a subsequent

increase in urethral closure pressure. This technical guide provides a detailed overview of the

chemical structure, physicochemical properties, mechanism of action, and preclinical and

clinical data related to TAS-303. It includes a summary of key experimental findings, detailed

methodologies from pivotal studies, and visualizations of its signaling pathway and

experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties
TAS-303 is chemically known as piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate.[1] Its

deuterated propoxy group is a notable feature. The hydrochloride salt of the active form is often

used in studies.[2]

A 2D representation of the chemical structure of TAS-303 is provided below.
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Caption: 2D Chemical Structure of TAS-303.

Key physicochemical properties of TAS-303 are summarized in the table below.

Property Value Reference

IUPAC Name
piperidin-4-yl 2,2-diphenyl-2-

(propoxy-d7)acetate
[1]

CAS Number 1449371-87-2 (deuterated) [1]

Molecular Formula C22H20D7NO3 [1]

Molecular Weight 360.50 g/mol [1]

Exact Mass 360.2430 [1]

Synonyms TAS 303, TAS303 [1]

Mechanism of Action
TAS-303 is a selective norepinephrine reuptake inhibitor (NRI).[3] Its primary mechanism of

action involves the potent and selective inhibition of the norepinephrine transporter (NET),

which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic

neurons.[4] This inhibition leads to an increased concentration and prolonged availability of

norepinephrine in the synapse.

In the context of stress urinary incontinence, the increased norepinephrine levels enhance the

stimulation of α1-adrenergic receptors, which are abundant in the smooth muscle of the

urethral sphincter.[3] This heightened adrenergic signaling leads to increased contraction of the

urethral sphincter, thereby improving urethral closure pressure and resistance to involuntary

urine leakage during moments of increased intra-abdominal pressure (e.g., coughing,

sneezing).[3]

Preclinical studies have demonstrated that TAS-303 significantly increases plasma

norepinephrine levels without markedly affecting epinephrine, dopamine, or serotonin

concentrations, highlighting its selectivity.[3] This selectivity for the norepinephrine system is

believed to contribute to its favorable side effect profile, with a lower incidence of central
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nervous system-related adverse events compared to less selective agents like serotonin-

norepinephrine reuptake inhibitors (SNRIs).[3][5]

Signaling Pathway
The signaling pathway of TAS-303's action on the urethral sphincter is illustrated in the diagram

below.
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Caption: Mechanism of action of TAS-303 in the urethral sphincter.

Preclinical Studies
In Vitro and In Vivo Pharmacological Profile
A key preclinical study by Mizutani et al. (2018) characterized the fundamental pharmacological

properties of TAS-303.[4]
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Parameter Method Result

NET Inhibition
Radioligand binding assay with

[3H]norepinephrine

Potent and selective inhibition

of human NET

Plasma Norepinephrine Levels
Oral administration (3 mg/kg)

in rats
Significantly increased

Plasma Epinephrine,

Dopamine, Serotonin Levels

Oral administration (3 mg/kg)

in rats
Not significantly affected

Basal Urethral Pressure
In vivo measurement in normal

rats

Dose-dependent increase (0.3,

1, and 3 mg/kg)

Leak Point Pressure
In vivo measurement in vaginal

distention rat model

Dose-dependent increase (0.3,

1, and 3 mg/kg)

Effect on Immobility Time Forced swimming test in rats
No significant effect at 100

mg/kg

Radioligand Binding Assay: The inhibitory activity of TAS-303 on the human norepinephrine

transporter (NET) was evaluated using a radioligand binding assay. Membranes from cells

expressing the human NET were incubated with [3H]norepinephrine and varying

concentrations of TAS-303. The amount of bound radioactivity was measured to determine the

inhibition constant (Ki).

Measurement of Plasma Monoamine Levels: Normal rats were orally administered TAS-303 (3

mg/kg) or a vehicle control. At specified time points, blood samples were collected, and plasma

concentrations of norepinephrine, epinephrine, dopamine, and serotonin were quantified using

high-performance liquid chromatography (HPLC) with electrochemical detection.

Urethral Pressure and Leak Point Pressure Measurement: Female Sprague-Dawley rats were

used. For basal urethral pressure, a catheter was inserted into the urethra to measure pressure

changes following oral administration of TAS-303 at doses of 0.3, 1, and 3 mg/kg. For the leak

point pressure, a model of stress urinary incontinence was created by vaginal distention. The

pressure at which urine leakage occurred upon bladder compression was measured before

and after TAS-303 administration.
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Forced Swimming Test: To assess potential central nervous system side effects, rats were

administered a high dose of TAS-303 (100 mg/kg) and placed in a cylinder of water. The

duration of immobility was recorded as an indicator of depressive-like behavior.
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Caption: Workflow of preclinical evaluation of TAS-303.

Clinical Studies
TAS-303 has been evaluated in Phase I and Phase II clinical trials for the treatment of stress

urinary incontinence in women.
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Phase I Studies
A Phase I study by Yono et al. (2021) investigated the effects of a single oral dose of TAS-303
on urethral function and its safety in female patients with SUI.[6] Another Phase I study

evaluated the safety and pharmacokinetics of multiple ascending doses of TAS-303 in healthy

volunteers.[7]

Parameter Treatment Group Placebo Group P-value

Number of Patients 16 16 N/A

TAS-303 Dose
18 mg (single oral

dose)
Matched placebo N/A

Mean Change in

MUCP (cmH2O)
3.473 ± 12.154 2.615 ± 9.794 0.8047

Mean Change in

Proximal Urethral

Closure Pressure

(cmH2O)

3.863 ± 10.941 1.634 ± 12.093 0.5976

Parameter Result

Dose Range 8, 10, 12, 15, or 18 mg once daily for 16 days

Pharmacokinetics Dose-proportional pharmacokinetic profile

Safety Confirmed to be safe and tolerable

CYP3A Inhibition
Might inhibit hepatic CYP3A activity within this

dose range

Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted

in 16 female patients with SUI. Patients received a single oral dose of 18 mg TAS-303 or a

placebo, with a washout period between treatments.

Inclusion Criteria: Female patients aged 20-64 years with a diagnosis of SUI and a leakage of

>5.0 g in a 1-hour pad test.
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Endpoints: The primary endpoint was the change in maximum urethral closure pressure

(MUCP) at 6 hours post-dose. Secondary endpoints included changes in urethral closure

pressure in the proximal, middle, and distal urethra.

Urodynamic Measurements: Urethral pressure profilometry was performed at baseline and at 6

hours after drug administration to measure MUCP and regional urethral closure pressures.

Phase II Studies
A Phase II, randomized, double-blind, placebo-controlled trial by Takahashi et al. (2024)

evaluated the efficacy and safety of TAS-303 in female patients with SUI.[2]

Parameter TAS-303 Group Placebo Group P-value

Number of Patients 116 115 N/A

TAS-303 Dose
18 mg once daily for

12 weeks
Matched placebo N/A

LS Mean Percent

Change in SUI

Episode Frequency

-57.7% -46.9% 0.036

Proportion with ≥50%

Reduction in SUI

Episodes

Information not

available in abstract

Information not

available in abstract
N/A

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study

was conducted in 231 Japanese women with SUI. Patients were randomized to receive either

18 mg of TAS-303 or a placebo once daily for 12 weeks.

Inclusion Criteria: Female patients with symptoms of SUI for at least 12 weeks, a 1-hour pad

weight test showing more than 2.0 g of leakage, and an average of one or more SUI episodes

per day.

Endpoints: The primary endpoint was the percent change from baseline to week 12 in the

mean frequency of SUI episodes per 24 hours. Secondary endpoints included the proportion of
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patients with a 50% or greater reduction in SUI episodes, changes in incontinence episode

frequency, incontinence amount, and health-related quality of life.

Data Collection: Patients maintained a bladder diary to record SUI episodes and other urinary

symptoms. Quality of life was assessed using validated questionnaires. Safety was monitored

through the recording of adverse events.

Conclusion
TAS-303 is a promising, selective norepinephrine reuptake inhibitor that has demonstrated a

clear mechanism of action for the treatment of stress urinary incontinence. Preclinical studies

have established its pharmacological profile, showing a dose-dependent increase in urethral

pressure. While Phase I results on urodynamic parameters were not statistically significant, a

larger Phase II trial has shown a statistically significant reduction in SUI episodes with a

favorable safety profile. The data presented in this technical guide provide a comprehensive

foundation for researchers and drug development professionals to understand the properties

and potential of TAS-303. Further clinical development will be crucial to fully establish its role in

the management of SUI.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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